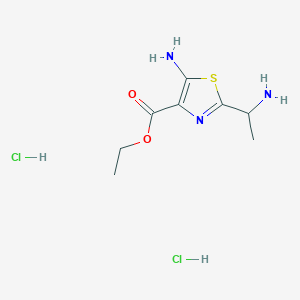

Ethyl 5-amino-2-(1-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride

Description

Ethyl 5-amino-2-(1-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a thiazole derivative characterized by a 1,3-thiazole core substituted at positions 2 and 5 with functional groups. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

ethyl 5-amino-2-(1-aminoethyl)-1,3-thiazole-4-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S.2ClH/c1-3-13-8(12)5-6(10)14-7(11-5)4(2)9;;/h4H,3,9-10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADQMPWLUBMQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C(C)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-(1-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Introduction of Amino Groups: The amino groups can be introduced through nucleophilic substitution reactions. For instance, ethyl 5-amino-2-(1-aminoethyl)-1,3-thiazole-4-carboxylate can be synthesized by reacting ethyl 2-bromoacetate with thiourea to form the thiazole ring, followed by amination with ethylenediamine.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors might be used to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the thiazole ring into a more saturated structure, potentially altering its biological activity.

Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Saturated thiazole derivatives.

Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

Ethyl 5-amino-2-(1-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride features a thiazole ring, which is known for its biological activity. The molecular formula is , with the following key structural components:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Amino Groups : Contributing to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.

Case Study: Antibacterial Activity

In a study examining the antibacterial effects of thiazole derivatives, this compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values were recorded at:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Thiazoles have been linked to the inhibition of cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study focused on the thiazole derivatives found that this compound inhibited the growth of specific cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis in cancer cells through mitochondrial pathways .

Enzyme Inhibition

Thiazole derivatives are known to act as enzyme inhibitors. This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Study: Enzyme Activity

Research has shown that this compound can inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's . The inhibition kinetics were characterized using Lineweaver-Burk plots, yielding an IC50 value of:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25 |

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-(1-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The amino groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : Thiazole derivatives like the target compound are pivotal in constructing heterocyclic scaffolds for drug candidates. The dihydrochloride form simplifies handling in aqueous reaction conditions .

Biological Activity

Ethyl 5-amino-2-(1-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a thiazole derivative that has garnered interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C6H8N2O2S

- Molecular Weight : 172.21 g/mol

- Structure : The compound features a thiazole ring, which is known for its role in various biological activities.

Biological Activities

This compound exhibits several biological activities including:

- Antimicrobial Activity :

-

Anticancer Properties :

- Thiazole derivatives have been explored for their anticancer potential. Research indicates that certain thiazoles can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For example, compounds with similar structures have shown activity against human cancer cell lines, indicating the potential for this compound to be developed as an anticancer agent .

- Anti-inflammatory Effects :

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Thiazole compounds frequently act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : Some thiazoles modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer progression.

Case Studies

Several studies have highlighted the potential of thiazole derivatives:

- A study published in the Journal of Medicinal Chemistry reported on a series of thiazole derivatives that exhibited micromolar inhibition against specific cancer targets. The findings suggest that structural modifications can enhance the potency of these compounds against cancer cells .

- Another investigation focused on the antimicrobial properties of thiazole derivatives demonstrated significant inhibition of bacterial growth in vitro. This underscores the relevance of this compound in developing new antibiotics .

Data Table: Biological Activities of Thiazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.